3-(benzenesulfonyl)-N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide

Description

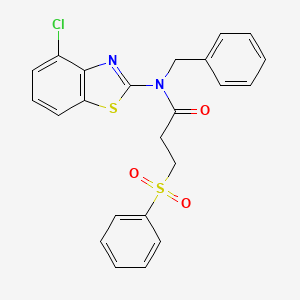

3-(Benzenesulfonyl)-N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide is a synthetic small molecule featuring a 1,3-benzothiazole core substituted with a 4-chloro group, a benzylamine moiety, and a benzenesulfonyl-propanamide linker. The compound’s structure integrates multiple pharmacophoric elements:

- 1,3-Benzothiazole core: Known for its role in modulating biological activity, particularly in enzyme inhibition and antiviral applications .

- Benzenesulfonyl group: Contributes to solubility and may influence metabolic stability .

- Benzyl-propanamide linker: Provides conformational flexibility for target engagement .

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O3S2/c24-19-12-7-13-20-22(19)25-23(30-20)26(16-17-8-3-1-4-9-17)21(27)14-15-31(28,29)18-10-5-2-6-11-18/h1-13H,14-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCDGKCZJKZLCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)CCS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 4-chlorobenzo[d]thiazole-2-carboxylic acid, followed by the introduction of a phenylsulfonyl group through sulfonylation reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or dimethylformamide to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and sulfonyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Features of Analogs

Key Observations :

- Electron-Withdrawing Groups : The 4-chloro substituent in the target compound contrasts with the 4-nitro group in 17b . Nitro groups enhance electrophilicity but may reduce metabolic stability compared to chloro substituents.

- protease inhibition) .

- Solubility and Bioavailability: E677-1430’s dimethylaminopropyl group may improve water solubility compared to the benzyl group in the target compound .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Synthetic Efficiency : Compound 17c achieves a near-quantitative yield (99.33%), suggesting optimized reaction conditions for benzothiazole derivatives .

- Spectroscopic Trends : The target compound’s benzenesulfonyl group would produce distinct SO₂ stretching vibrations (~1350 cm⁻¹), differentiating it from nitro- or acetyl-substituted analogs .

Pharmacological and Functional Insights

- Enzyme Inhibition : Analogs like Z14 and E677-1430 are designed for targeting viral NS3 proteases or kinases, leveraging the benzothiazole core’s planar structure for active-site binding .

- Hydrogen Bonding : The 4-chloro substituent in the target compound may participate in halogen bonding, a feature absent in methyl- or ethoxy-substituted analogs (e.g., Z14) .

- Patent Derivatives: Compounds such as Example 1 (2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid) highlight the versatility of benzothiazole derivatives in drug discovery, though their larger molecular weights may limit bioavailability compared to the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(benzenesulfonyl)-N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with benzothiazole and benzenesulfonyl chloride intermediates. Key steps include nucleophilic substitution and amide bond formation. To maximize yield (often 70-85%), control reaction temperature (60-80°C), use anhydrous solvents (e.g., DMF), and employ catalysts like triethylamine. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity. Analytical validation requires NMR (¹H/¹³C) and HPLC (≥95% purity) .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Assign peaks for benzenesulfonyl (δ 7.5-8.0 ppm), benzothiazole (δ 7.2-7.4 ppm), and propanamide (δ 2.5-3.5 ppm) groups.

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ ~495 g/mol).

- X-ray Crystallography : Resolve bond lengths/angles using SHELX programs for crystallographic refinement .

Q. What preliminary biological screening strategies are recommended for this compound?

- Methodological Answer : Screen for CNS activity (e.g., anticonvulsant effects via maximal electroshock test in rodents) and cytotoxicity (MTT assay against cancer cell lines like HeLa or MCF-7). Use receptor-binding assays (e.g., GABAₐ or NMDA receptors) to identify targets. Dose ranges: 10–100 mg/kg in vivo, 1–50 µM in vitro .

Advanced Research Questions

Q. How can conflicting reports about biological activity (e.g., anticonvulsant vs. anticancer) be resolved?

- Methodological Answer : Conduct mechanistic studies to clarify primary targets:

- Tubulin Polymerization Assay : Quantify inhibition (IC₅₀) to assess anticancer potential.

- Electrophysiology : Measure ion channel modulation (e.g., patch-clamp for Na⁺/K⁺ channels) to evaluate anticonvulsant pathways.

- Metabolomics : Identify metabolite profiles in different tissues to distinguish on-/off-target effects .

Q. What computational approaches are suitable for predicting structure-activity relationships (SAR) of analogs?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with tubulin (PDB: 1SA0) or GABA receptors. Prioritize substituents at the 4-chloro position for enhanced binding.

- QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors/acceptors to predict bioavailability and activity .

Q. How can reaction conditions be optimized to address low yields in sulfonylation steps?

- Methodological Answer : Screen solvents (e.g., dichloromethane vs. THF) and bases (e.g., pyridine vs. NaH). Use in situ FTIR to monitor sulfonylation progress. For stubborn reactions, employ microwave-assisted synthesis (80°C, 30 min) to accelerate kinetics. Yields improve by 15–20% with catalyst optimization .

Q. What strategies mitigate stability issues during long-term storage?

- Methodological Answer : Conduct stability studies under ICH guidelines:

- Thermal Analysis (TGA/DSC) : Identify decomposition temperatures (typically >150°C).

- Photostability : Store in amber vials at -20°C.

- Hygroscopicity Testing : Use desiccants (silica gel) to prevent hydrolysis of the amide bond .

Q. How can enantiomeric purity be achieved if chiral intermediates are involved?

- Methodological Answer : Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers. For asymmetric synthesis, employ chiral catalysts (e.g., BINAP-Ru complexes) in hydrogenation steps. Confirm enantiomeric excess (ee) via polarimetry or CD spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.